4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid
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Overview
Description
4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of both difluoromethoxy and methoxy groups attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Scientific Research Applications
4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the transforming growth factor-β1 (tgf-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
While the exact mode of action for this compound is not known, it may be inferred from related compounds that it could potentially interact with the TGF-β1 pathway. TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the Epithelial-Mesenchymal Transition (EMT) process in epithelial cells .
Biochemical Pathways
The compound may affect the TGF-β1/Smad pathway, which plays a significant role in the EMT process. EMT is a biological process that allows a polarized epithelial cell to undergo multiple biochemical changes, enabling it to assume a mesenchymal cell phenotype. This includes enhanced migratory capacity, invasiveness, resistance to apoptosis, and greatly increased production of extracellular matrix (ECM) components .
Result of Action
The result of the compound’s action could potentially be the inhibition of the EMT process, leading to a reduction in the production of ECM components. This could potentially have therapeutic effects in conditions characterized by excessive ECM deposition, such as fibrotic diseases .
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol and a suitable base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
4-(difluoromethoxy)-3-hydroxybenzaldehyde: This compound shares the difluoromethoxy group but has a different core structure.
3-(cyclopropylmethoxy)-4-(difluoromethoxy) benzoic acid: This compound also contains the difluoromethoxy group and is used in similar research applications.
Uniqueness
4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid is unique due to the combination of the indole core with both difluoromethoxy and methoxy groups. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO4/c1-17-8-3-2-6-5(9(8)18-11(12)13)4-7(14-6)10(15)16/h2-4,11,14H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPONUKNKUYUEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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